5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1-phenylpyrazole-4-carboxamide with ethylthiol in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit specific kinases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Phenylpyrazolo[3,4-d]pyrimidine-based compounds: These compounds have been studied for their anticancer properties and kinase inhibition.
Uniqueness
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
797765-40-3 |
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Molecular Formula |
C13H13N5OS |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
5-amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N5OS/c1-2-20-13-16-11-10(12(19)17(13)14)8-15-18(11)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI Key |
SVTSWFHAZZIJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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